5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic compound that features both an imidazole and a pyrrolidine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole typically involves the construction of the imidazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylimidazole with a pyrrolidine derivative under controlled conditions can yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
Scientific Research Applications
5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-3-yl)-1H-imidazole: Lacks the methyl group at the 5-position.
5-methyl-1H-imidazole: Lacks the pyrrolidine ring.
2-(pyrrolidin-3-yl)-1H-pyrrole: Contains a pyrrole ring instead of an imidazole ring.
Uniqueness
5-methyl-2-(pyrrolidin-3-yl)-1H-imidazole is unique due to the presence of both the methyl group and the pyrrolidine ring, which can significantly influence its chemical properties and biological activities. This combination of structural features can enhance its binding affinity to specific targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
5-methyl-2-pyrrolidin-3-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-4-10-8(11-6)7-2-3-9-5-7/h4,7,9H,2-3,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAPDZJOITDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.